molecular formula C14H19NO2 B13059098 Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate

Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate

Cat. No.: B13059098
M. Wt: 233.31 g/mol
InChI Key: ODFADFYUPBFWQN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of an ethyl ester group, an aminophenyl group, and a cyclopentane ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate typically involves the reaction of 4-aminophenylcyclopentanecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

\text{C}_1_2\text{H}_{15}\text{N}_2\text{O}_2

This compound features a cyclopentane ring substituted with an ethyl ester and an amino group on the phenyl ring, which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various proteins by binding to their active sites, influencing biochemical pathways critical for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has demonstrated potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Interaction: It may interact with neurotransmitter receptors, affecting signaling pathways related to pain and inflammation.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.
Antimicrobial Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.
Anticancer Shows cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development.

Case Study 1: Anti-inflammatory Activity

In a recent study, this compound was tested for its anti-inflammatory properties using a rat model. The results indicated a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg body weight. The compound's mechanism involved the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The study revealed an IC50 value of approximately 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the cyclopentane ring and variations in the amino group can significantly alter the biological activity of this compound. For instance:

  • Substituent Variations: Altering the position or nature of substituents on the phenyl ring enhances anti-inflammatory activity.
  • Ring Modifications: Cyclopentane derivatives with additional functional groups have shown improved anticancer properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10,15H2,1H3

InChI Key

ODFADFYUPBFWQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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